molecular formula C8H4FNO2 B1296980 7-Fluoroisatin CAS No. 317-20-4

7-Fluoroisatin

Cat. No. B1296980
CAS RN: 317-20-4
M. Wt: 165.12 g/mol
InChI Key: HGBGVEOXPHGSOS-UHFFFAOYSA-N
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Description

7-Fluoroisatin, also known as 7-Fluoroindole-1H-2,3-dione, is a chemical compound with the empirical formula C8H4FNO2 . It is used as an intermediate in the synthesis of cardiovascular, anti-inflammatory, and bactericidal drugs .


Synthesis Analysis

The synthesis of 7-Fluoroisatin involves a reaction with sulfuric acid at a temperature between 65 and 80 degrees Celsius for approximately 40 minutes . The yield of this reaction is reported to be 98.6% .


Molecular Structure Analysis

7-Fluoroisatin has a molecular weight of 165.12 . A study discovered three polymorphs of 7-Fluoroisatin, demonstrating the challenges in using computational crystal structure prediction as a complement to experimental screening .


Physical And Chemical Properties Analysis

7-Fluoroisatin is a solid compound . It has a melting point range of 192-196°C . Its solubility in dimethylformamide has been reported .

Scientific Research Applications

Spectroscopic Investigation and Molecular Analysis

Polat et al. (2015) conducted a comprehensive study on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin using FT-Raman and FT-IR spectra. They used density functional theory (DFT/B3LYP) with a 6–311++G(d,p) basis set to calculate optimized geometrical parameters and theoretical vibrational frequencies. The study examined the effects of substituents like –F, ‒Br, and –CH3 on the characteristics of isatin. They also performed Natural bond orbital (NBO) analysis to study stability and charge delocalization, along with analyzing HOMO and LUMO energies for charge transfer occurrences in the molecules (Polat et al., 2015).

Crystal Structure and Polymorphism

Mohamed et al. (2008) focused on the crystal forms of 7-fluoroisatin. They discovered three polymorphs of 7-fluoroisatin, revealing the challenges in using computational crystal structure prediction as a complement to experimental screening. The study highlights the complexity of predicting crystal structures computationally and the importance of experimental validation (Mohamed et al., 2008).

Safety And Hazards

7-Fluoroisatin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

A combined computational and experimental polymorph search was undertaken to establish the crystal forms of 7-Fluoroisatin, a simple molecule with no reported crystal structures, to evaluate the value of crystal structure prediction studies as an aid to solid form discovery . This research could pave the way for future studies on the crystal structures of similar compounds.

properties

IUPAC Name

7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGVEOXPHGSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342986
Record name 7-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroisatin

CAS RN

317-20-4
Record name 7-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoroisatin
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Synthesis routes and methods I

Procedure details

A solution of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (35.0 g, 192 mmol) in sulfuric acid (150 mL) was heated and stirred at 70° C. for 45 minutes. The solution was allowed to cool to room temperature and poured into iced water, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resulting crystals were collected by filtration to give the title compound (14.6 g, 46% yield).
Quantity
35 g
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Reaction Step One
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150 mL
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Yield
46%

Synthesis routes and methods II

Procedure details

31.3 g of the product of Step A were added at 75°-77° C. over 65 minutes to 155 ml of concentrated sulfuric acid and the mixture was heated over 10 minutes to 90° C. and held there for 10 minutes and then cooled to 20° C. The mixture was poured into 750 g of ice and the mixture was stirred until the ice melted and was filtered. The filtrate was saturated with sodium chloride and was extracted several times with ethyl acetate. The combined organic phases were washed with aqueous saturated sodium chloride solution until the wash water was neutral, dried, filtered and evaporated to dryness under reduced pressure. The residue was dissolved in 350 ml of xylene at reflux and the hot solution was filtered and the filter was washed with 20 ml of boiling xylene. The filtrate was iced and vacuum filtered. The product was washed with xylene and dried under reduced pressure at 80° C. to obtain 12.85 g of 7-fluoro-1 H-indole-2,3-dione melting at 198° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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ice
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750 g
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[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
K Shankland, CK Leech, S Mohamed… - … Section E: Structure …, 2007 - scripts.iucr.org
… screen on 7-fluoroisatin (7-fluoroindoline-2,3-dione). The 7-fluoroisatin molecule occupies a … Hydrogen-bonded ribbons of 7-fluoroisatin are linked by 1,4-dioxane to form sheets parallel …
Number of citations: 12 scripts.iucr.org
T Polat, F Bulut, I Arıcan, F Kandemirli… - Journal of Molecular …, 2015 - Elsevier
… of 7-bromoisatin and 7-fluoroisatin were researched … 7-fluoroisatin and their relative stability in the gas phase. All tautomeric and conformational forms of 7-bromoisatin and 7-fluoroisatin …
Number of citations: 23 www.sciencedirect.com
S Mohamed, SA Barnett, DA Tocher, SL Price… - …, 2008 - pubs.rsc.org
… was undertaken to establish the crystal forms of 7-fluoroisatin, a simple molecule with no … Thus, the experimental finding of three crystalline polymorphs of 7-fluoroisatin illustrates the …
Number of citations: 33 pubs.rsc.org
B Liu, GQ Wang, YH Peng, XQ Tang… - Journal of Heterocyclic …, 2019 - Wiley Online Library
… In this work, a series of butylene tethered heteronuclear 7-fluoroisatin-isatin scaffolds 4a to … the substituents on C-3 position of 7-fluoroisatin and isatin moieties were closely related with …
Number of citations: 7 onlinelibrary.wiley.com
S Mohamed, SA Barnett, DA Tocher - Acta Crystallographica Section …, 2007 - scripts.iucr.org
… 7-Fluoroisatin is reported to be a suitable starting material for the preparation of 7-substituted-2-indolinones, a class of compounds which are understood to display anti-convulsant …
Number of citations: 13 scripts.iucr.org
E Zachary, B Talent - … of Student Research and Creative Inquiry …, 2022 - publish.tntech.edu
… We have investigated the synthesis and characterization of the 5-fluoroisatin and 7-fluoroisatin thiosemicarbazones. This poster presents information on synthesis and NMR …
Number of citations: 0 publish.tntech.edu
P Limpachayaporn, S Wagner, K Kopka… - Journal of Medicinal …, 2014 - ACS Publications
… Oleum (4.0 mL) was cooled to −20 C and treated portionwise with 7-fluoroisatin (34) (2.00 g, … -7-fluoroisatin was not stable in MeOH under the ESI-MS measurement. Methyl 7-fluoroisatin…
Number of citations: 20 pubs.acs.org
AM Silski, RD Brown, JP Petersen… - The Journal of …, 2017 - ACS Publications
… and replaced with fluorine; the monolayer of 7-fluoroisatin is composed of a mixture of close … 2-oxindole and 7-fluoroisatin show relatively little clustering under the same conditions. …
Number of citations: 17 pubs.acs.org
S Mohamed - J. Pharm. Sci, 2006 - scripts.iucr.org
… Discovery of Three Polymorphs of 7-Fluoroisatin Reveals Challenges in Using Computational Crystal Structure Prediction As a Complement to Experimental Screening. CrystEngComm …
Number of citations: 4 scripts.iucr.org
BR Heiner, AM Pittsford, SA Kandel - Chemical Communications, 2023 - pubs.rsc.org
… , which lacks the 3-position carbonyl, and 7-fluoroisatin, which no longer has a 7-position hydrogen… Pentamer formation of 7-fluoroisatin, on the other hand, is completely disrupted when …
Number of citations: 6 pubs.rsc.org

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